molecular formula C10H13BrO5 B12640497 3-Bromo-2-(hydroxymethyl)-4,5,6-trimethoxyphenol CAS No. 920008-56-6

3-Bromo-2-(hydroxymethyl)-4,5,6-trimethoxyphenol

Cat. No.: B12640497
CAS No.: 920008-56-6
M. Wt: 293.11 g/mol
InChI Key: XMOUUBJGOKHMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(hydroxymethyl)-4,5,6-trimethoxyphenol is an organic compound that features a bromine atom, a hydroxymethyl group, and three methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(hydroxymethyl)-4,5,6-trimethoxyphenol typically involves the bromination of a precursor phenol compound followed by the introduction of hydroxymethyl and methoxy groups. The reaction conditions often include the use of bromine or bromine-containing reagents, along with appropriate solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for efficiency, yield, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(hydroxymethyl)-4,5,6-trimethoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated phenol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various substituted phenols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2-(hydroxymethyl)-4,5,6-trimethoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(hydroxymethyl)-4,5,6-trimethoxyphenol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Bromo-2-(hydroxymethyl)-4,5,6-trimethoxyphenol include other brominated phenols and methoxy-substituted phenols, such as:

  • 3-Bromo-2-hydroxypyridine
  • 3-Bromo-2-methoxypyridine
  • 3-Bromo-4,5,6-trimethoxyphenol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and application in various scientific fields.

Properties

CAS No.

920008-56-6

Molecular Formula

C10H13BrO5

Molecular Weight

293.11 g/mol

IUPAC Name

3-bromo-2-(hydroxymethyl)-4,5,6-trimethoxyphenol

InChI

InChI=1S/C10H13BrO5/c1-14-8-6(11)5(4-12)7(13)9(15-2)10(8)16-3/h12-13H,4H2,1-3H3

InChI Key

XMOUUBJGOKHMTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1O)CO)Br)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.